molecular formula C9H10BrNO B12951764 (S)-7-Bromochroman-3-amine

(S)-7-Bromochroman-3-amine

Cat. No.: B12951764
M. Wt: 228.09 g/mol
InChI Key: PENWOCORUAEMTR-QMMMGPOBSA-N
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Description

(S)-7-Bromochroman-3-amine (CAS: 944899-69-8) is a chiral organic compound characterized by a chroman backbone (a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring) substituted with a bromine atom at the 7-position and an amine group at the 3-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which influences its biological activity and interaction with enantioselective targets . This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or cardiovascular disorders.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(3S)-7-bromo-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2/t8-/m0/s1

InChI Key

PENWOCORUAEMTR-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](COC2=C1C=CC(=C2)Br)N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromochroman-3-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of 7-hydroxychroman using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 7-bromochroman is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield (S)-7-Bromochroman-3-amine.

Industrial Production Methods: Industrial production of (S)-7-Bromochroman-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-7-Bromochroman-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated chroman derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, alcohols, or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents are commonly used.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogenated chroman derivatives.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

(S)-7-Bromochroman-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-7-Bromochroman-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the bromine atom and the amine group allows for specific interactions with biological targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chroman-3-amine scaffold is a versatile pharmacophore, and modifications at the 7-position significantly alter chemical reactivity, solubility, and biological efficacy. Below is a systematic comparison of (S)-7-Bromochroman-3-amine with its structural analogs:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Key Applications/Notes Reference
(S)-7-Bromochroman-3-amine 7-Br, 3-NH₂ C₉H₁₀BrNO Pharmaceutical intermediate; chiral synthon
(R)-Chroman-3-amine hydrochloride 3-NH₂ (R-configuration) C₉H₁₂ClNO Enantiomeric studies; salt form enhances solubility
7-Methoxy-3-Chromanone 7-OCH₃, 3-ketone C₁₀H₁₀O₃ Precursor for flavones/antioxidants
7-Methoxy-4-Isochromanone 7-OCH₃, 4-ketone C₁₀H₁₀O₃ Anticancer agent synthesis
3-Bromo-4-formylbenzoic acid 3-Br, 4-CHO, -COOH C₈H₅BrO₃ Cross-coupling reactions; linker moiety

Key Observations

The amine group at the 3-position enables nucleophilic or coordination chemistry, distinguishing it from ketone-containing derivatives like 7-Methoxy-4-Isochromanone .

Chirality and Bioactivity :

  • The (S)-enantiomer of 7-Bromochroman-3-amine may exhibit distinct receptor-binding profiles compared to its (R)-counterpart (e.g., (R)-Chroman-3-amine hydrochloride), though pharmacological data remain sparse .

Solubility and Formulation :

  • Hydrochloride salts of chroman-3-amine derivatives (e.g., (R)-Chroman-3-amine hydrochloride) demonstrate improved aqueous solubility over freebase amines like (S)-7-Bromochroman-3-amine, which is critical for in vivo applications .

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